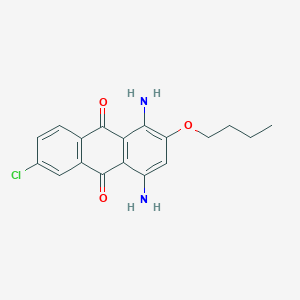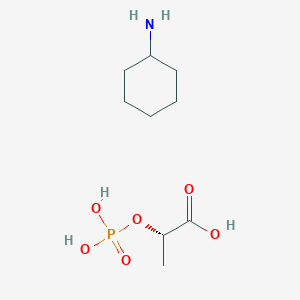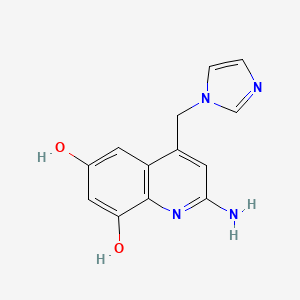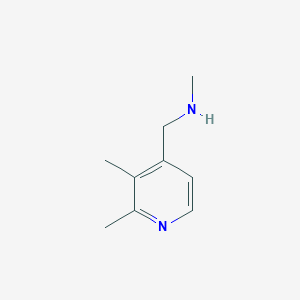
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is a chiral compound with a dimethylamino group and a phenyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol typically involves the reaction of a suitable precursor with dimethylamine. One common method is the reductive amination of 2-phenylbutanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or chiral resolution techniques may be employed to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Dimethylamino)-2-phenylbutan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Dimethylamino)-2-phenylpropan-1-ol: A structurally similar compound with a different carbon backbone.
2-(Dimethylamino)-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
JDCWNZJOVSBOLK-GFCCVEGCSA-N |
Isomerische SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N(C)C |
Kanonische SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


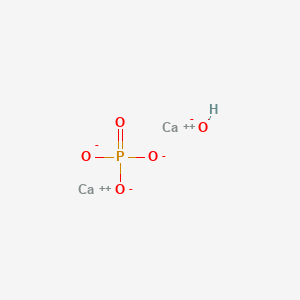
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

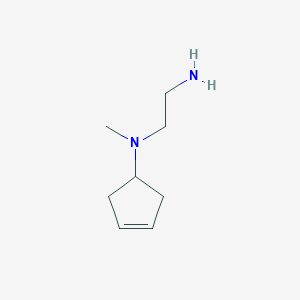
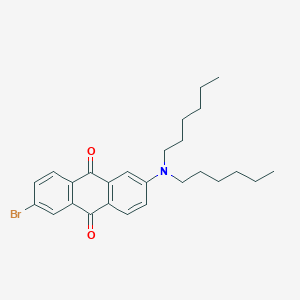
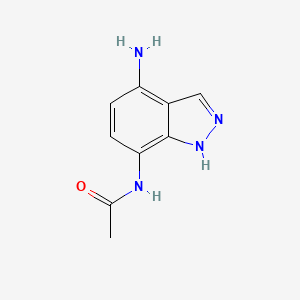
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
